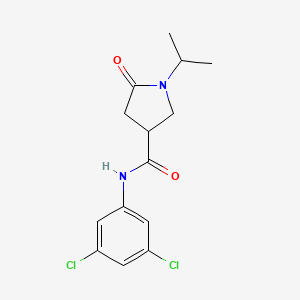
N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-substituted pyrrolidinecarboxamides often involves multicomponent reactions that include the Ugi reaction, followed by cyclization processes. For example, Shahriari et al. (2022) developed a synthesis route for pyrrolidin-5-one-2-carboxamides via a one-pot Ugi reaction involving allenic acids, primary amines, isocyanides, and aldehydes, followed by regioselective cyclization of N-substituted-2-allenamides with KOt-Bu at room temperature, showcasing a method that could be adapted for the synthesis of N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Shahriari et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide often features complex intermolecular interactions, as detailed in studies on related chlorophenylpyridinecarboxamides. Gallagher et al. (2022) explored the electronic properties and interaction landscapes of a series of chlorophenylpyridinecarboxamides, revealing insights into the favored modes of hydrogen bonding and molecular planarity that could be relevant for understanding the structural behavior of N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Gallagher et al., 2022).
Chemical Reactions and Properties
The chemical behavior of N-substituted pyrrolidinecarboxamides, including reactions and functional group interactions, is crucial for their applications. The work by Adib et al. (2011) on the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones through multicomponent reactions highlights the reactivity of such structures towards forming complex molecules with defined stereochemistry, suggesting similar reactivity patterns for N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Adib et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of chemical compounds. While specific data on N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide are not available, studies on related compounds offer a foundation. For instance, the investigation into carboxamide-pyridine N-oxide heterosynthons by Reddy et al. (2006) can provide insights into the solubility and crystal engineering aspects relevant to similar compounds (Reddy et al., 2006).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability under different conditions, and the potential for functional group transformations are pivotal. The synthesis and antimicrobial activity study by Zhuravel et al. (2005) on 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides highlight the chemical versatility and potential biological activity of pyrrolidinecarboxamides, suggesting areas of chemical properties exploration for N-(3,5-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide (Zhuravel et al., 2005).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-8(2)18-7-9(3-13(18)19)14(20)17-12-5-10(15)4-11(16)6-12/h4-6,8-9H,3,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOUZZJDFPGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4014560.png)
![8-[(4-ethoxy-1-naphthyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B4014566.png)

![ethyl 4-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-2,6-dimethylnicotinate](/img/structure/B4014571.png)

![2-[(4-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B4014580.png)
![3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4014587.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4014589.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4014590.png)
![4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4014592.png)
![N-[2-(phenylthio)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4014598.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4014618.png)